molecular formula C8H10N2OS B1270842 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one CAS No. 375825-03-9

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one

Cat. No.: B1270842
CAS No.: 375825-03-9
M. Wt: 182.25 g/mol
InChI Key: FEDDTBSIZZDZOO-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of 2-amino-5-methylthiobenzamide with a suitable reagent to form the desired benzothiazolone ring .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted benzothiazolones .

Scientific Research Applications

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Employed in studies involving enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact molecular pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • 2-Amino-5-methylbenzothiazole
  • 2-Amino-4,5,6,7-tetrahydrobenzothiazole
  • 2-Amino-5-methylthiazole

Comparison: 2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one is unique due to its specific structure, which includes a trihydrobenzothiazolone ring. This structure imparts distinct chemical and biological properties compared to similar compounds. For example, the presence of the trihydrobenzothiazolone ring may enhance its stability and reactivity in certain chemical reactions .

Biological Activity

2-Amino-5-methyl-4,5,6-trihydrobenzothiazol-7-one (commonly referred to as AMT) is a compound of interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant research findings.

  • Molecular Formula : C₈H₁₀N₂OS
  • Molecular Weight : 182.24 g/mol
  • Structure : The compound features a benzothiazole ring system which is significant for its biological interactions.

Biological Activity Overview

AMT exhibits a range of biological activities, including antimicrobial, anti-inflammatory, and enzyme inhibition properties. Its unique structure allows it to interact with various biological molecules, making it a valuable candidate for drug development.

The biological activity of AMT is primarily attributed to its ability to inhibit specific enzymes and modulate biochemical pathways. The following are key mechanisms:

  • Enzyme Inhibition : AMT interacts with active sites of enzymes, leading to inhibition that affects various metabolic pathways. This interaction is facilitated by hydrogen bonding and hydrophobic interactions with protein structures.
  • Antimicrobial Activity : Studies have shown that AMT possesses significant antibacterial properties against both gram-positive and gram-negative bacteria. Its effectiveness is likely due to its ability to disrupt bacterial cell metabolism .

Antimicrobial Studies

A series of studies have evaluated the antibacterial efficacy of AMT against various bacterial strains. Results indicated that:

  • Gram-positive bacteria : AMT demonstrated potent activity against Staphylococcus aureus and Streptococcus pneumoniae.
  • Gram-negative bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa, although the required concentrations were higher compared to gram-positive strains .

In Vivo Studies

In vivo studies involving animal models have provided insights into the pharmacokinetics and safety profile of AMT:

  • Dosage Effects : Research indicated that lower doses (50 mg/kg) did not result in significant adverse effects, while higher doses (500 mg/kg) led to observable toxicity markers such as increased liver and kidney weights .
  • Histopathological Analysis : No significant histopathological alterations were observed at lower doses, suggesting a favorable safety profile at therapeutic levels .

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, AMT was tested against a panel of bacterial strains. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL for various pathogens. This highlights its potential as an effective antimicrobial agent.

Case Study 2: Enzyme Interaction

A study focused on the interaction between AMT and human carbonic anhydrase II (hCA II). The results indicated that AMT acts as an isoform-selective inhibitor, affecting pH regulation and ion transport in cells. This property may have implications for developing treatments for conditions like glaucoma and epilepsy where hCA II plays a crucial role .

Data Table: Summary of Biological Activities

Biological ActivityObserved EffectReference
AntimicrobialEffective against gram-positive and gram-negative bacteria
Enzyme InhibitionInhibits human carbonic anhydrase II
Toxicity ProfileNo significant effects at low doses; toxicity at high doses

Properties

IUPAC Name

2-amino-5-methyl-5,6-dihydro-4H-1,3-benzothiazol-7-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c1-4-2-5-7(6(11)3-4)12-8(9)10-5/h4H,2-3H2,1H3,(H2,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEDDTBSIZZDZOO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(=O)C1)SC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00373403
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

375825-03-9
Record name 2-amino-5-methyl-5,6-dihydro-1,3-benzothiazol-7(4h)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00373403
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 24 in acetic acid (540 mL) was added sodium acetate (44.3 g, 540 mmol) and thiourea (28.8 g, 378 mmol). The reaction mixture was stirred with a mechanical stirrer at 100° C. for 3 h. The reaction mixture was partially concentrated in vacuo. EtOAc was added (500 mL). The mixture was made basic with 1 M NaOH, and the layers were separated. The aqueous layer was extracted with EtOAc (2×300 mL). The combined organic layers were dried, filtered, and concentrated in vacuo to give 49.3 g of 25, which was taken on without further purification. LCMS-ESI+: calc'd for C8H1N2OS: 183.1 (M+H+); Found: 183.1 (M+H+).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
44.3 g
Type
reactant
Reaction Step One
Quantity
28.8 g
Type
reactant
Reaction Step One
Quantity
540 mL
Type
solvent
Reaction Step One
Name

Synthesis routes and methods II

Procedure details

5-Methyl-cyclohexane-1,3-dione (70.0 g, 0.555 mol) and NaOAc (68.3 g, 0.832 mol) are suspended in AcOH (700 mL) and Br2 (88.7 g, 0.555 mol) is added drop-wise while maintaining the reaction temperature between 15 and 20° C. After complete addition, the reaction is stirred at RT overnight. Thiourea (42.2 g, 0.555 mol) is added in portions and the reaction mixture is heated to 100° C. for 1 h. After cooling to RT, the AcOH is removed in vacuo. The resulting crude product is diluted with water (1 L), adjusted to pH=7 with NaHCO3 solution (3 M) and the resulting mixture is extracted with EtOAc (3×1 L). The organic phase is washed with brine and dried over anhydrous Na2SO4. The solvent is evaporated in vacuo and the residue is recrystallized from hexane to give 2-amino-5-methyl-5,6-dihydro-4H-benzothiazol-7-one (87.2 g, 86% yield).
Quantity
70 g
Type
reactant
Reaction Step One
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Quantity
68.3 g
Type
reactant
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Quantity
88.7 g
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reactant
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42.2 g
Type
reactant
Reaction Step Four
Name
Quantity
700 mL
Type
solvent
Reaction Step Five

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